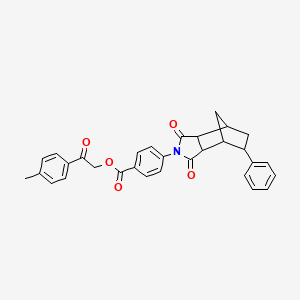![molecular formula C28H36N4O B12457430 2-ethyl-6-methyl-N-[(4E)-1-(4-methylphenyl)-2-(morpholin-4-yl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]aniline](/img/structure/B12457430.png)
2-ethyl-6-methyl-N-[(4E)-1-(4-methylphenyl)-2-(morpholin-4-yl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-6-methyl-N-[(4E)-1-(4-methylphenyl)-2-(morpholin-4-yl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]aniline is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-6-methyl-N-[(4E)-1-(4-methylphenyl)-2-(morpholin-4-yl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]aniline typically involves multiple steps, starting from readily available starting materials. One common approach is the alkylation of 2-methyl-6-ethylaniline with ethylene in the presence of a catalyst under high-pressure conditions . This reaction yields the desired spirocyclic structure with the morpholine and aniline moieties attached.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-ethyl-6-methyl-N-[(4E)-1-(4-methylphenyl)-2-(morpholin-4-yl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline and morpholine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-ethyl-6-methyl-N-[(4E)-1-(4-methylphenyl)-2-(morpholin-4-yl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-ethyl-6-methyl-N-[(4E)-1-(4-methylphenyl)-2-(morpholin-4-yl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]aniline involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methyl-6-ethylaniline: A precursor in the synthesis of the target compound.
4-methylphenyl derivatives: Compounds with similar aromatic structures.
Morpholine-containing compounds: Molecules with the morpholine moiety, which contribute to similar chemical properties.
Uniqueness
2-ethyl-6-methyl-N-[(4E)-1-(4-methylphenyl)-2-(morpholin-4-yl)-1,3-diazaspiro[45]dec-2-en-4-ylidene]aniline is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C28H36N4O |
|---|---|
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
N-(2-ethyl-6-methylphenyl)-1-(4-methylphenyl)-2-morpholin-4-yl-1,3-diazaspiro[4.5]dec-2-en-4-imine |
InChI |
InChI=1S/C28H36N4O/c1-4-23-10-8-9-22(3)25(23)29-26-28(15-6-5-7-16-28)32(24-13-11-21(2)12-14-24)27(30-26)31-17-19-33-20-18-31/h8-14H,4-7,15-20H2,1-3H3 |
InChI-Schlüssel |
AXAIDBXKQHQGMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC(=C1N=C2C3(CCCCC3)N(C(=N2)N4CCOCC4)C5=CC=C(C=C5)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4'-{[4-(pentyloxy)phenyl]methanediyl}bis(1,3-diphenyl-1H-pyrazol-5-ol)](/img/structure/B12457354.png)
![5-({[2-(tert-butylsulfanyl)ethyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12457363.png)

![2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B12457368.png)
![7-Difluoromethyl-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12457376.png)
![4-({[4-({3-[(2-Methylphenyl)carbamoyl]phenyl}amino)-4-oxobutanoyl]oxy}acetyl)phenyl furan-2-carboxylate](/img/structure/B12457381.png)
![2-{4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL}-5-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride](/img/structure/B12457384.png)
![N-{[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B12457392.png)

![2-[4-(Benzyloxy)-3-methoxybenzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12457405.png)
![2-({(4Z)-1-(4-methoxyphenyl)-4-[(2-methylphenyl)imino]-1,3-diazaspiro[4.5]dec-2-en-2-yl}sulfanyl)acetamide](/img/structure/B12457419.png)
![5-bromo-N'-[(3-chloro-1-benzothiophen-2-yl)carbonyl]furan-2-carbohydrazide](/img/structure/B12457437.png)
![N,N'-(sulfonyldibenzene-3,1-diyl)bis{2-[(4-chlorobenzyl)sulfanyl]acetamide}](/img/structure/B12457441.png)
